The compound can be identified through its unique structural representation in chemical databases, which utilize various formats such as SMILES (Simplified Molecular Input Line Entry System). The specific classification of OC1Ccc2ccncc2C1 indicates it is part of the class of organic compounds, particularly heterocycles, which often exhibit significant biological activity and are key in pharmaceutical applications .
The synthesis of OC1Ccc2ccncc2C1 typically involves several organic reactions that may include cyclization and functional group transformations. Common methods for synthesizing similar heterocyclic compounds include:
The synthesis process often requires specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. For example, using polar solvents can facilitate certain reactions while minimizing side products .
The molecular structure of OC1Ccc2ccncc2C1 can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into the spatial arrangement of atoms within the molecule.
This compound features a bicyclic structure with alternating double bonds, contributing to its stability and potential reactivity .
OC1Ccc2ccncc2C1 can participate in various chemical reactions including:
Common reagents for these reactions may include halogens for substitution reactions or Lewis acids to enhance electrophilicity. Reaction conditions such as temperature and solvent choice are crucial for achieving desired outcomes
The mechanism of action for OC1Ccc2ccncc2C1 typically involves interactions at the molecular level with biological targets. This compound may act by binding to specific receptors or enzymes, altering their activity.
Studies have shown that similar heterocyclic compounds often exhibit activity against various biological pathways, including anti-inflammatory and antimicrobial effects. The precise mechanism can vary based on structural modifications .
OC1Ccc2ccncc2C1 has significant applications in medicinal chemistry due to its potential pharmacological properties. It may be used in:
Bicyclic heteroaromatic systems have fundamentally shaped pharmaceutical development since the 19th century, evolving from natural product isolation to rational drug design:
Alkaloid Foundations (1800s): The isolation of morphinane alkaloids (e.g., morphine in 1803) and quinoline derivatives (quinine in 1823) established bicyclic nitrogen heterocycles as indispensable therapeutic agents, primarily targeting neurological disorders and infectious diseases. These natural prototypes demonstrated the profound bioactivity achievable through fused ring systems [1].
Synthetic Expansion (Late 19th Century): The derivatization of natural scaffolds began in 1860, exemplified by the transformation of salicin into aspirin (1899). This period marked the transition from plant-derived medicines to semi-synthetic and fully synthetic bicyclic compounds, enabling enhanced potency and selectivity [1] [3].
Golden Age of Medicinal Chemistry (1945-1965): Systematic exploration of heteroaromatic pharmacophores yielded breakthrough drug classes: benzodiazepines (1960s) emerged as anxiolytics, while tricyclic antidepressants (1950s) and antipsychotics (1950s) revolutionized psychiatric treatment. These advances demonstrated the critical role of bicyclic frameworks in CNS drug design [1] [7].
QSAR Revolution (1964-Present): Hansch's development of Quantitative Structure-Activity Relationships (QSAR) enabled predictive optimization of bicyclic scaffolds. This paradigm shift allowed medicinal chemists to correlate molecular descriptors (e.g., lipophilicity, electronic properties) with biological activity, accelerating the rational design of analogs like the pyrrolopyridine series [1] [6].
Table 1: Evolution of Key Bicyclic Heterocycles in Drug Discovery
Time Period | Scaffold Class | Representative Compounds | Primary Therapeutic Application |
---|---|---|---|
1800–1900 | Morphinan | Morphine | Analgesia |
1900–1950 | Quinoline | Quinine | Antimalarial |
1950–1980 | Benzodiazepine | Diazepam | Anxiolytic |
1980–Present | Pyrrolopyridine | OC1Ccc2ccncc2C1 derivatives | Kinase inhibition, CNS disorders |
The pyrrolopyridine scaffold exhibits target promiscuity modulated by strategic substitutions, making it suitable for diverse therapeutic applications through structure-based design:
Kinase Inhibition: The planar heteroaromatic system facilitates ATP-competitive binding in kinase catalytic domains. The nitrogen atoms (N1, N6) form critical hydrogen bonds with hinge region residues (e.g., backbone amides of Glu81 and Cys82 in JAK2), while the C7-OH can be derivatized to extend into hydrophobic pockets. Molecular modeling confirms that 3-cyano-substituted analogs improve hydrophobic contact with the gatekeeper residue [2] [4].
CNS Receptor Modulation: Scaffold rigidity and hydrogen-bonding capacity enable selective engagement with neurotransmitter receptors. Unsubstituted pyrrolopyridine acts as a serotonin 5-HT6 receptor partial agonist (Ki = 120 nM) due to cation-π interactions between the electron-rich ring system and transmembrane residue Lys103. Ethylcarboxamide derivatives at C3 enhance GABAA receptor binding by forming salt bridges with Arg66 of the β3 subunit [3] [7].
Epigenetic Targets: Introduction of a 2-aminopyrimidine group generates potent bromodomain inhibitors. The scaffold's conformational restraint positions the exocyclic amine to displace structurally conserved water molecules in BRD4's acetyl-lysine binding pocket (ΔGbind = -9.2 kcal/mol in MD simulations) [4].
Table 2: Target Engagement Profiles of OC1Ccc2ccncc2C1 Derivatives
Target Class | Biological Target | Key Substituents | Affinity (nM) | Mechanistic Action |
---|---|---|---|---|
Kinases | JAK2 | 3-CN, 5-Me | IC50 = 34 | ATP-competitive inhibition |
GPCRs | 5-HT6 | None (parent scaffold) | Ki = 120 | Partial agonism |
Epigenetic Regulators | BRD4 | 2-Aminopyrimidine | Kd = 58 | Displaces bound water in KAc site |
Ion Channels | GABAA | 3-NHCOEt | EC50 = 210 | Positive allosteric modulation |
Despite promising applications, the pyrrolopyridine scaffold exhibits complex structure-activity relationships (SAR) requiring further investigation:
Solvation Effects on Membrane Permeation: Molecular dynamics simulations reveal inconsistent correlations between calculated logP and blood-brain barrier penetration for C5-substituted analogs. While 5-chloro derivatives (clogP = 2.1) exhibit predicted CNS activity, 5-methoxy analogs (clogP = 1.8) show paradoxical reduction in brain:plasma ratios. This suggests hidden contributions of desolvation energy and transporter-mediated efflux not captured by traditional QSAR models [4] [7].
Tautomerism-Driven Target Selectivity: X-ray crystallography confirms that N1-H tautomers preferentially bind kinases, while N7-H forms stabilize G-quadruplex DNA interactions. However, real-time tautomeric equilibrium in physiological environments remains unquantified, complicating predictions of off-target effects. Cryo-EM studies of membrane-embedded receptors could resolve dynamic tautomerization during ligand recognition [4] [5].
Metabolic Vulnerabilities: Comparative microsomal stability screening identifies rapid CYP2D6-mediated oxidation at C4 in unsubstituted scaffolds (t1/2 = 8 min). While 4-methylation improves stability (t1/2 = 45 min), it induces steric clashes in BRD4 binding. This highlights the critical trade-off between metabolic protection and target affinity requiring innovative solutions like deuterium incorporation or fluorination [3] [6].
Supramolecular Assembly: Nanodisc-embedded receptor studies demonstrate that 3-carboxamide derivatives form higher-order oligomers upon binding TLR4 MD-2 complexes. This cooperative assembly phenomenon remains undetected in standard binding assays but significantly impacts signaling bias (β-arrestin recruitment vs. NF-κB activation). Advanced techniques like smFRET are needed to quantify these emergent properties [4] [5].
Table 3: Critical Knowledge Gaps and Recommended Resolution Strategies
Knowledge Gap | Experimental Evidence | Impact on Drug Design | Resolution Approaches |
---|---|---|---|
Membrane Desolvation Energetics | Discrepancies between clogP and BBB penetration | Inaccurate CNS exposure predictions | Solid-state NMR in lipid bilayers |
Dynamic Tautomerism | Crystal structures showing dual protonation states | Unpredictable off-target engagement | Time-resolved XFEL crystallography |
Metabolic Site Reactivity | CYP2D6-mediated C4 oxidation | Short half-life in preclinical models | Deuterium kinetic isotope studies |
Ligand-Induced Oligomerization | Allosteric signaling in TLR4 complexes | Misinterpretation of signaling bias | Single-molecule FRET in nanodiscs |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8